REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([N+:19]([O-])=O)[CH:8]=[CH:9][C:10]=1[O:11][CH2:12][CH2:13][N:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1)=[O:4]>CO.[H][H].[Ni]>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([NH2:19])[CH:8]=[CH:9][C:10]=1[O:11][CH2:12][CH2:13][N:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1)=[O:4]
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Name
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3-methoxycarbonyl-4-(2-pyrrolidin-1-ylethoxy)nitrobenzene
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Quantity
|
1.65 g
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Type
|
reactant
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Smiles
|
COC(=O)C=1C=C(C=CC1OCCN1CCCC1)[N+](=O)[O-]
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mg
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Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then the catalyst is filtered off
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)C=1C=C(C=CC1OCCN1CCCC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |